Cas no 2229395-10-0 (1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride)

1-(2-Methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride is a sulfonyl fluoride derivative with applications in chemical biology and medicinal chemistry. Its key advantage lies in its reactivity as an irreversible inhibitor, selectively modifying active-site residues in target enzymes, particularly serine hydrolases. The compound’s stability in aqueous environments enhances its utility for activity-based protein profiling (ABPP) studies. The 2-methylpropyl substituent improves lipophilicity, facilitating membrane permeability in cellular assays. This reagent is valued for its compatibility with click chemistry protocols, enabling downstream conjugation and detection. Its specificity and robust reactivity make it a useful tool for probing enzyme function and inhibitor development in biochemical research.
1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride structure
2229395-10-0 structure
商品名:1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride
CAS番号:2229395-10-0
MF:C8H13FN2O2S
メガワット:220.264424085617
CID:6577416
PubChem ID:165714791

1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride
    • EN300-1991250
    • 2229395-10-0
    • [1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride
    • インチ: 1S/C8H13FN2O2S/c1-7(2)4-11-5-8(3-10-11)6-14(9,12)13/h3,5,7H,4,6H2,1-2H3
    • InChIKey: UPYQUTGBCZNSAZ-UHFFFAOYSA-N
    • ほほえんだ: S(CC1C=NN(C=1)CC(C)C)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 220.06817700g/mol
  • どういたいしつりょう: 220.06817700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 274
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 60.3Ų

1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1991250-0.05g
[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride
2229395-10-0
0.05g
$1188.0 2023-09-16
Enamine
EN300-1991250-0.5g
[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride
2229395-10-0
0.5g
$1357.0 2023-09-16
Enamine
EN300-1991250-2.5g
[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride
2229395-10-0
2.5g
$2771.0 2023-09-16
Enamine
EN300-1991250-10.0g
[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride
2229395-10-0
10g
$6082.0 2023-05-31
Enamine
EN300-1991250-1g
[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride
2229395-10-0
1g
$1414.0 2023-09-16
Enamine
EN300-1991250-10g
[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride
2229395-10-0
10g
$6082.0 2023-09-16
Enamine
EN300-1991250-5g
[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride
2229395-10-0
5g
$4102.0 2023-09-16
Enamine
EN300-1991250-1.0g
[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride
2229395-10-0
1g
$1414.0 2023-05-31
Enamine
EN300-1991250-5.0g
[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride
2229395-10-0
5g
$4102.0 2023-05-31
Enamine
EN300-1991250-0.1g
[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride
2229395-10-0
0.1g
$1244.0 2023-09-16

1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride 関連文献

1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluorideに関する追加情報

Comprehensive Guide to 1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride (CAS No. 2229395-10-0): Properties, Applications, and Market Insights

1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride (CAS No. 2229395-10-0) is a specialized sulfonyl fluoride derivative that has garnered significant attention in modern medicinal chemistry and bioconjugation research. This compound, often referred to as a pyrazole-based sulfonyl fluoride, is part of a growing class of click chemistry reagents that enable selective modifications of biomolecules. Its unique structure combines a pyrazole ring with a reactive methanesulfonyl fluoride group, making it valuable for proteomics studies and drug discovery applications.

The rising interest in 1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride aligns with current trends in targeted protein degradation (TPD) and covalent inhibitor development. Researchers are particularly drawn to its ability to form stable bonds with nucleophilic amino acids, which is crucial for designing next-generation therapeutics. Recent publications in journals like Nature Chemical Biology have highlighted the potential of sulfonyl fluoride probes in chemical biology, addressing common search queries such as "how do sulfonyl fluorides work in protein labeling?" and "what are the advantages of pyrazole-based bioconjugation reagents?"

From a chemical perspective, 1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride demonstrates excellent stability under physiological conditions while maintaining high reactivity toward specific protein targets. This balance makes it superior to traditional electrophilic probes that often suffer from poor selectivity. The 2-methylpropyl substituent enhances the compound's lipophilicity, improving cell membrane permeability - a feature frequently searched by scientists investigating cell-penetrating chemical tools.

The applications of CAS No. 2229395-10-0 extend across multiple cutting-edge research areas. In activity-based protein profiling (ABPP), this compound serves as a versatile warhead for mapping enzyme active sites. Pharmaceutical companies are exploring its utility in developing covalent kinase inhibitors, responding to growing market demands for more durable therapeutic effects. Additionally, its compatibility with bioorthogonal chemistry platforms makes it valuable for multiplexed proteomics experiments, a hot topic in recent ACS National Meeting discussions.

Market analysis indicates increasing procurement of 1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride by contract research organizations specializing in fragment-based drug discovery. The compound's commercial availability through major chemical suppliers has expanded significantly since 2020, coinciding with rising interest in covalent drug design strategies. Current pricing trends reflect its premium status as a research-grade specialty chemical, with purity levels typically exceeding 95% for most applications.

Handling and storage recommendations for CAS No. 2229395-10-0 follow standard protocols for organofluorine compounds. The material should be stored under inert atmosphere at -20°C to maintain stability, as moisture may gradually hydrolyze the sulfonyl fluoride moiety. These practical considerations address common laboratory questions about "how to store sulfonyl fluoride reagents properly" and "what solvents work best for pyrazole derivatives."

Future research directions for 1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride include optimization of its pharmacokinetic properties for in vivo applications and development of fluorescent analogs for real-time imaging studies. The compound's modular structure allows for straightforward derivatization, making it a promising scaffold for chemical probe libraries. These advancements align with industry needs for target engagement assays and mechanistic studies in drug development pipelines.

For researchers considering 1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride for their projects, recent literature suggests optimal reaction conditions using mild aqueous buffers (pH 7-8) at room temperature. The compound shows particular affinity for serine hydrolases, though its selectivity profile continues to be refined through ongoing chemical proteomics investigations. This practical guidance responds to frequent search queries about "optimizing sulfonyl fluoride reactions" and "pyrazole reagent troubleshooting."

The synthesis of CAS No. 2229395-10-0 typically involves sequential functionalization of 4-bromopyrazole precursors followed by sulfur(VI) fluoride exchange (SuFEx) chemistry. Recent patent filings indicate novel routes that improve yield and scalability, addressing manufacturing challenges noted in early publications. These process improvements have made the compound more accessible for high-throughput screening campaigns and academic research programs.

In conclusion, 1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride represents an important tool at the intersection of chemical biology and drug discovery. Its growing adoption reflects broader trends toward covalent targeting strategies and precision chemical tools in biomedical research. As the field advances, this compound will likely play an increasingly prominent role in addressing fundamental questions about protein function and therapeutic intervention.

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